molecular formula C10H16FNO3 B1489314 4-(4-(Fluoromethyl)piperidin-1-yl)-4-oxobutanoic acid CAS No. 2020282-44-2

4-(4-(Fluoromethyl)piperidin-1-yl)-4-oxobutanoic acid

Cat. No. B1489314
CAS RN: 2020282-44-2
M. Wt: 217.24 g/mol
InChI Key: XZEAUUDVKCDLKW-UHFFFAOYSA-N
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Description

The compound “4-(4-(Fluoromethyl)piperidin-1-yl)-4-oxobutanoic acid” is a complex organic molecule that contains a piperidine ring, a fluoromethyl group, and a carboxylic acid group . Piperidine is a common moiety in many alkaloid natural products and drug candidates .


Synthesis Analysis

While specific synthesis methods for this compound are not available, piperidone derivatives, which are similar, are generally prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating .

Scientific Research Applications

Synthesis and Structural Insights

Compounds similar to "4-(4-(Fluoromethyl)piperidin-1-yl)-4-oxobutanoic acid" have been synthesized through various chemical reactions, including Knoevenagel condensation, which is a method for creating carbon-carbon bonds in certain organic compounds. This method has been utilized to synthesize compounds with potential antimicrobial activities by reacting aldehydes with ethyl acetoacetate in the presence of piperidine and trifluoroacetic acid under reflux conditions. The synthesized molecules' structures were confirmed through spectral studies and X-ray diffraction, indicating a precise methodology for crafting compounds with specific configurations and properties (Kumar et al., 2016).

Antimicrobial Applications

The antimicrobial potential of synthesized compounds, particularly those involving piperidine derivatives, has been a focal point of research. For example, the incorporation of 4-substituted piperidine moieties into the fluoroquinolone core structure has been explored for creating antibacterial agents with enhanced activity against both susceptible and multidrug-resistant strains of bacteria. This approach demonstrates the therapeutic potential of such compounds in addressing bacterial infections resistant to conventional treatments (Huang et al., 2010).

Molecular Probes and Fluorescence

Further applications include the development of molecular probes with unusual fluorescence features. A derivative of a similar compound was found to be a sensitive molecular probe for zinc oxide (ZnO) nanoparticles, demonstrating the utility of such compounds in nanotechnology and materials science for detecting and interacting with specific types of nanoparticles through fluorescence (Bekere et al., 2013).

Corrosion Inhibition

Piperidine derivatives have also been studied for their corrosion inhibition properties, particularly in protecting metals like iron from corrosion. Quantum chemical calculations and molecular dynamics simulations have been employed to investigate these properties, highlighting the multifaceted applications of such compounds beyond biomedicine into industrial and engineering domains (Kaya et al., 2016).

properties

IUPAC Name

4-[4-(fluoromethyl)piperidin-1-yl]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16FNO3/c11-7-8-3-5-12(6-4-8)9(13)1-2-10(14)15/h8H,1-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZEAUUDVKCDLKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CF)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4-(Fluoromethyl)piperidin-1-yl)-4-oxobutanoic acid
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4-(4-(Fluoromethyl)piperidin-1-yl)-4-oxobutanoic acid
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4-(4-(Fluoromethyl)piperidin-1-yl)-4-oxobutanoic acid
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4-(4-(Fluoromethyl)piperidin-1-yl)-4-oxobutanoic acid
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4-(4-(Fluoromethyl)piperidin-1-yl)-4-oxobutanoic acid
Reactant of Route 6
4-(4-(Fluoromethyl)piperidin-1-yl)-4-oxobutanoic acid

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